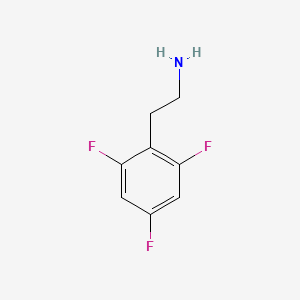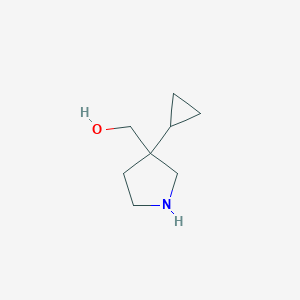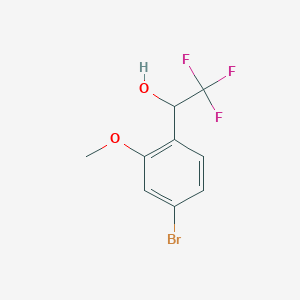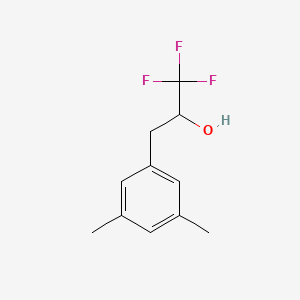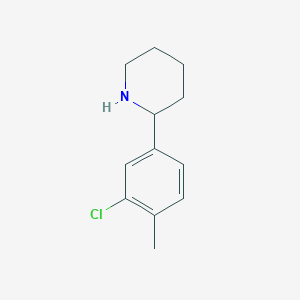
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
準備方法
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one can be synthesized using the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, 2,4,6-trimethoxybenzaldehyde and acetophenone are typically used as starting materials. The reaction is carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives .
科学的研究の応用
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antinociceptive, and hypoglycemic effects.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, which is associated with its anti-inflammatory effects. Molecular docking studies have indicated that the compound has a high affinity for enzymes such as COX-1 and COX-2, which are involved in the inflammatory response . Additionally, it interacts with the TRPA1 channel, contributing to its antinociceptive effects.
類似化合物との比較
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has similar structural features but with an additional methoxy group on the aromatic ring, which can influence its reactivity and biological activity.
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This derivative has a hydroxyl group and a thiophene ring, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
特性
| 63408-06-0 | |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h5-7H,1H2,2-4H3 |
InChIキー |
VPCXMOLXUCDJNT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


